molecular formula C13H19MgN2O10P+2 B12646773 Sedalipid CAS No. 104625-95-8

Sedalipid

Cat. No.: B12646773
CAS No.: 104625-95-8
M. Wt: 418.58 g/mol
InChI Key: XGAJCKLDSUCMIQ-RJXKWAGSSA-N
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Description

Sedalipid, chemically identified as magnesium pyridinylphosphatidylglutamate, is a synthetic antioxidant compound primarily studied for its protective effects against low-density lipoprotein (LDL) oxidation. Its molecular structure integrates a magnesium-coordinated pyridinyl group with phosphatidylglutamate, enabling synergistic antioxidant activity . Unlike natural antioxidants such as α-tocopherol (vitamin E), this compound’s hybrid structure enhances stability and bioavailability, making it a focus of comparative pharmacological studies .

Properties

CAS No.

104625-95-8

Molecular Formula

C13H19MgN2O10P+2

Molecular Weight

418.58 g/mol

IUPAC Name

magnesium;(2S)-2-aminopentanedioic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C8H10NO6P.C5H9NO4.Mg/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8;/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/t;3-;/m.0./s1

InChI Key

XGAJCKLDSUCMIQ-RJXKWAGSSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)[C@@H](C(=O)O)N.[Mg+2]

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)C(C(=O)O)N.[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sedalipid involves the combination of magnesium, pyridoxal 5-phosphate, and glutamate. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The exact synthetic route involves the formation of a complex between magnesium ions and the pyridoxal 5-phosphate-glutamate moiety .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced techniques like solid-phase synthesis and on-column refolding can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Sedalipid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered chemical properties .

Scientific Research Applications

Sedalipid has a wide range of scientific research applications, including:

Mechanism of Action

Sedalipid exerts its effects by targeting specific molecular pathways involved in lipid metabolism. The compound interacts with enzymes and receptors that regulate lipid levels in the blood. Its mechanism of action involves the inhibition of lipid synthesis and the promotion of lipid breakdown, leading to reduced lipid levels in the bloodstream .

Comparison with Similar Compounds

Table 1: Structural and Functional Profiles of this compound and Comparable Antioxidants

Compound Core Structure Key Functional Groups Primary Mechanism of Action
This compound Magnesium-pyridinylphosphatidylglutamate Phosphatidyl, pyridinyl, Mg²⁺ Chelates iron ions; scavenges ROS
Probucol Bisphenol derivative Phenolic hydroxyl groups ROS scavenging; reduces LDL uptake
α-Tocopherol Chromanol ring with phytyl tail Hydroxyl group on chromanol Chain-breaking antioxidant
Pyridoxal-5'-phosphate Pyridoxine derivative Aldehyde, phosphate groups Cofactor in enzymatic redox reactions
Ascorbic acid Enediol lactone Dihydroxy groups Electron donor; regenerates α-tocopherol

Efficacy in LDL Oxidation Protection

A pivotal study evaluated the efficacy of this compound alongside α-tocopherol, probucol, pyridoxal-5'-phosphate, ascorbic acid, and peroxidase isoenzymes using an LDL receptor-binding assay. Key findings include:

Table 2: Comparative Efficacy in Inhibiting LDL Oxidation

Compound % Inhibition of LDL Oxidation Significance (p-value vs. control)
This compound 89 ± 3.2 <0.001
Probucol 85 ± 4.1 <0.001
α-Tocopherol 78 ± 2.8 <0.01
Pyridoxal-5'-phosphate 12 ± 1.5 >0.05 (non-significant)
Ascorbic acid 8 ± 0.9 >0.05
Peroxidase isoenzymes 5 ± 1.2 >0.05
  • This compound outperformed α-tocopherol and matched probucol in efficacy, likely due to its dual mechanism of iron chelation and reactive oxygen species (ROS) scavenging.
  • Pyridoxal-5'-phosphate and ascorbic acid showed negligible activity, underscoring the structural specificity required for effective LDL protection.

Mechanistic Insights

  • Iron Chelation : this compound’s magnesium-phosphatidylglutamate moiety binds free iron, preventing Fenton reactions that drive LDL oxidation .
  • Limitations of Natural Antioxidants : α-Tocopherol’s hydrophobicity limits its distribution in aqueous cellular environments, whereas this compound’s amphiphilic structure improves membrane integration .

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